Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride
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Overview
Description
Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the amino acid moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3,3-dimethylbutanoic acid and benzyl chloride.
Esterification: The carboxylic acid group of 2-amino-3,3-dimethylbutanoic acid is esterified with benzyl chloride in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form Benzyl 2-amino-3,3-dimethylbutanoate.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Benzyl 2-oxo-3,3-dimethylbutanoate.
Reduction: Benzyl 2-amino-3,3-dimethylbutanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-amino-3-methylbutanoate hydrochloride
- Benzyl 2-amino-3,3-dimethylpentanoate hydrochloride
- Benzyl 2-amino-3,3-dimethylpropanoate hydrochloride
Uniqueness
Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride is unique due to its specific structural features, such as the presence of two methyl groups on the butanoate moiety. This structural uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct from other similar compounds.
Biological Activity
Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
This compound features a benzyl group attached to a 2-amino-3,3-dimethylbutanoate backbone. This structure imparts distinct chemical properties that influence its biological activity. The presence of the benzyl group enhances the compound's binding affinity to specific molecular targets, which is crucial for its pharmacological effects.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various enzymes and receptors in the body, potentially modulating biochemical pathways involved in disease processes. The compound may act as an enzyme inhibitor or a substrate in biochemical assays, influencing metabolic pathways associated with conditions such as neurological disorders .
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes that play roles in metabolic pathways. For instance, studies have shown that compounds with similar structures exhibit enzyme inhibitory activity, suggesting potential therapeutic applications in treating diseases related to enzyme dysfunction .
Research Applications
This compound has diverse applications in scientific research:
- Medicinal Chemistry : Used as a building block for synthesizing other bioactive compounds.
- Biochemical Assays : Investigated as a substrate for various enzyme assays.
- Pharmaceutical Development : Explored for its therapeutic potential in treating neurological disorders and other diseases .
Case Study 1: Neurological Disorders
A study investigated the effects of benzyl derivatives on neuroprotective mechanisms. Results indicated that certain derivatives could enhance neuronal survival under stress conditions by modulating apoptotic pathways. Although Benzyl 2-amino-3,3-dimethylbutanoate was not the primary focus, similar compounds showed promising results in neuroprotection .
Case Study 2: Antiparasitic Efficacy
In comparative studies involving benzyl esters, compounds exhibited varying degrees of antiparasitic activity against Leishmania species. These studies suggest that modifications to the benzyl group can significantly influence biological activity, indicating that Benzyl 2-amino-3,3-dimethylbutanoate could be further explored for similar applications .
Comparison with Similar Compounds
The following table summarizes the biological activity of this compound compared to similar compounds:
Compound Name | Biological Activity | Notes |
---|---|---|
Benzyl 2-amino-3,3-dimethylbutanoate | Potential enzyme inhibition; antiparasitic activity | Unique structural features enhance binding |
Benzyl 2-(benzylamino)-3,3-dimethylbutanoate | Moderate enzyme inhibition; lower potency | Structural similarity but different reactivity |
Benzyl 2-(dibenzylamino)-4-methylpentanoate | Antiparasitic; less effective than benzyl derivatives | Different structural characteristics |
Properties
IUPAC Name |
benzyl 2-amino-3,3-dimethylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)11(14)12(15)16-9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMFALAMZHMNIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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